1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
Description
This compound features a propan-2-ol backbone substituted with a [1,1'-biphenyl]-4-yloxy group and a 2,6-dimethylpiperidin-1-yl moiety, formulated as a hydrochloride salt. The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical formulation .
Properties
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2.ClH/c1-17-7-6-8-18(2)23(17)15-21(24)16-25-22-13-11-20(12-14-22)19-9-4-3-5-10-19;/h3-5,9-14,17-18,21,24H,6-8,15-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOROGJBJNPPMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:
Formation of Biphenyl Ether: The starting material, 4-hydroxybiphenyl, undergoes an etherification reaction with 3-chloropropanol in the presence of a base like potassium carbonate to form the biphenyl ether intermediate.
Amine Alkylation: The intermediate is then reacted with 2,6-dimethylpiperidine under basic conditions to achieve the alkylation at the nitrogen atom, forming the desired product.
Hydrochloride Formation: Finally, the product is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.
Industrial Production Methods: Industrial production of this compound often involves the above steps on a larger scale with optimization for yield and purity. Common industrial practices include:
Use of continuous flow reactors to ensure efficient mixing and temperature control.
Implementation of purification techniques such as recrystallization and chromatography to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions: 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: In certain conditions, the biphenyl ether can be reduced to form different biphenyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions at the nitrogen or ether oxygen positions.
Oxidation Reagents: Chromium trioxide (CrO3), Potassium permanganate (KMnO4)
Reduction Reagents: Lithium aluminum hydride (LiAlH4), Hydrogen (H2) with a palladium catalyst
Substitution Reagents: Alkyl halides, Acyl chlorides
Oxidation: Ketones, Aldehydes
Reduction: Various biphenyl derivatives
Substitution: N-alkylated or O-alkylated products
Scientific Research Applications
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex biphenyl derivatives used in organic chemistry research.
Biochemical Studies: It is used as a probe to study the biochemical pathways involving ether and amine functional groups.
Pharmaceutical Research: The compound's derivatives have shown potential in drug development for treating neurological disorders and cardiovascular diseases.
Catalysis: Used in the development of catalysts for organic synthesis due to its stable and reactive structure.
Mechanism of Action
The mechanism of action of 1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride largely depends on its application. For instance:
In Biological Systems: It interacts with specific receptors or enzymes, modulating their activity through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine moiety often interacts with neurotransmitter receptors.
In Chemical Reactions: The biphenyl structure provides a rigid framework that can stabilize reactive intermediates, aiding in catalytic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
- The biphenyl group confers higher logP values compared to nadolol’s naphthyl group, suggesting greater membrane permeability but lower aqueous solubility. The hydrochloride salt counterbalances this by increasing solubility .
- Bitertanol ketone’s triazole group introduces polarity, reducing logP relative to the target compound .
Receptor Binding and Selectivity :
- Nadolol’s tert-butylamino group is critical for β-adrenergic receptor antagonism.
- The absence of a triazole moiety (cf. bitertanol) excludes antifungal activity, suggesting divergent therapeutic applications .
Toxicity and Environmental Impact
- The hydrochloride salt may reduce volatility, mitigating inhalation toxicity compared to non-salt forms .
Metabolic Stability
- The 2,6-dimethylpiperidine in the target compound likely resists CYP450-mediated oxidation better than unsubstituted piperidine analogs (e.g., ), prolonging half-life.
- Bitertanol’s metabolism to p-hydroxybiphenyl suggests the target compound may undergo similar aryl-oxygen cleavage, necessitating studies on metabolite toxicity.
Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Chemical Formula : C20H26ClN
- Molecular Weight : 319.89 g/mol
- CAS Number : Not specified in the sources.
The compound is believed to interact with various biological targets, primarily focusing on neurotransmitter systems. Its structure suggests potential activity as a modulator of neurotransmitter release and receptor interaction, particularly in the central nervous system (CNS).
Antidepressant Effects
Research indicates that derivatives of biphenyl compounds exhibit antidepressant-like effects. In a study involving animal models, the compound demonstrated significant reductions in depressive behaviors, suggesting its potential as an antidepressant agent. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .
Anticancer Activity
Preliminary studies have shown that the compound may possess anticancer properties. In vitro assays revealed that it could inhibit the proliferation of various cancer cell lines. For instance, it has been noted to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in terms of cytotoxicity .
Neuroprotective Properties
The compound's neuroprotective effects have been highlighted in studies focusing on neurodegenerative diseases. It appears to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways involved in cell survival .
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antidepressant | Reduces depressive behaviors | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects against oxidative stress |
Case Studies
- Antidepressant Activity : In a controlled study involving rodents subjected to stress-induced depression models, administration of the compound resulted in a marked improvement in mood-related behaviors compared to untreated controls. Measurements included forced swim tests and tail suspension tests, which are standard assessments for antidepressant efficacy.
- Cancer Cell Line Studies : The compound was tested against several cancer cell lines including breast and lung cancer models. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis, with IC50 values significantly lower than those observed for conventional chemotherapeutics .
- Neuroprotection : In vitro studies using human neuroblastoma cells showed that treatment with the compound reduced markers of oxidative stress and apoptosis after exposure to neurotoxic agents. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a [1,1'-biphenyl]-4-yloxy group linked to a propan-2-ol backbone and a 2,6-dimethylpiperidin-1-yl moiety. The hydrochloride salt enhances aqueous solubility (critical for in vitro assays), while the biphenyl group contributes to lipophilicity, affecting membrane permeability . The piperidine ring’s dimethyl substituents may reduce metabolic degradation by sterically hindering cytochrome P450 interactions . Key properties include:
| Property | Value/Notes |
|---|---|
| Molecular Formula | C₂₆H₃₀ClNO₂ |
| Molecular Weight | ~440 g/mol (calculated) |
| Solubility | Soluble in polar solvents (e.g., DMSO, water via HCl salt) |
Q. What synthetic routes are recommended for this compound, and how can purity be optimized?
A typical synthesis involves:
Etherification : Reacting 4-hydroxybiphenyl with epichlorohydrin to form the biphenyl-ether intermediate.
Amination : Introducing the 2,6-dimethylpiperidine group via nucleophilic substitution under reflux in anhydrous THF .
Salt formation : Treating the free base with HCl in ethanol to precipitate the hydrochloride salt.
Purity optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets, and what validation strategies are recommended?
Methodology :
- Molecular docking : Use AutoDock Vina to simulate interactions with receptors like adrenergic or serotonin receptors, leveraging the piperidine moiety’s affinity for GPCRs .
- PASS analysis : Predict pharmacological activity spectra (e.g., anti-inflammatory, analgesic) based on structural analogs .
Validation : - In vitro binding assays : Compare computational predictions with radioligand displacement assays (e.g., [³H]-prazosin for α₁-adrenoceptors) .
- Structure-activity relationship (SAR) studies : Modify the biphenyl or piperidine groups to assess target specificity .
Q. How should researchers resolve contradictions in solubility and stability data across studies?
Discrepancies often arise from salt form variability (free base vs. hydrochloride) or solvent polarity. For reproducibility:
Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) profile?
In vivo PK protocol :
- Dosing : Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models.
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical method : Quantify via LC-MS/MS (MRM transition m/z 440→322 for the parent ion) .
Key parameters : - Bioavailability : Compare AUC₀–24 (IV vs. oral) to assess first-pass metabolism.
- Half-life : Use non-compartmental analysis (WinNonlin) to estimate t₁/₂ .
Data Contradiction Analysis
Q. How to interpret conflicting results in receptor-binding assays?
Example: If one study reports α₁-adrenoceptor affinity (IC₅₀ = 50 nM) but another shows no activity:
- Potential causes : Differences in assay conditions (e.g., Mg²⁺ concentration affecting GPCR conformation) or enantiomeric purity (if stereochemistry is unverified).
- Resolution :
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
